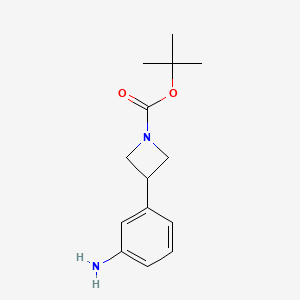![molecular formula C47H87N3NaO10PS B1502580 Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl phosphate CAS No. 384835-54-5](/img/structure/B1502580.png)
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl phosphate
Overview
Description
16:0 Biotinyl PE, also referred as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (biotin-DPPE), belongs to a class of head group modified functionalized lipids. Functionalized lipids act as reporter molecules.
Scientific Research Applications
Amphiphilic Properties of Dialkyl Phosphates
- Surfactant Behavior and Reverse Micelles Formation : A study by Lépori et al. (2017) explored the synthesis of a protic ionic liquid-like surfactant, imim-DEHP, derived from bis-(2-ethylhexyl)phosphoric acid (HDEHP) and 1-methylimidazole. This compound demonstrated improved amphiphilic properties compared to sodium bis-(2-ethylhexyl) phosphate (Na-DEHP), forming reverse micelles (RMs) in nonpolar solvents and spontaneously unilamellar vesicles in water. This behavior suggests potential applications as nanoreactors and in nanotechnology due to its surfactant capabilities (Lépori, Silber, Falcone, & Correa, 2017).
Applications in Catalysis and Synthesis
N-Heterocyclic Carbenes (NHCs) and Heterometallic Silylamides : Research by Hill, Kociok‐Köhn, & Macdougall (2011) demonstrated the synthesis of heterobimetallic complexes using NHCs, which are relevant due to the imidazolium component of the compound . These complexes exhibit unique coordination properties, suggesting their utility in synthesizing novel materials and in catalysis (Hill, Kociok‐Köhn, & Macdougall, 2011).
Bioremediation Using Reverse Micelles : A study by Chhaya & Gupte (2013) explored the use of laccase hosted in reverse micelles for the biodegradation of Bisphenol A, demonstrating an innovative approach to environmental remediation. This highlights the potential for compounds with similar surfactant properties in facilitating enzymatic degradation of pollutants (Chhaya & Gupte, 2013).
Novel Molecular Syntheses and Material Science Applications
Synthesis of Imidazole Derivatives : The one-pot synthesis approach for imidazoles using sodium dihydrogen phosphate as a catalyst, as reported by Karimi-Jaberi & Barekat (2010), illustrates the utility of related compounds in facilitating efficient chemical syntheses. Such methodologies could be relevant for synthesizing derivatives or related compounds of the target chemical (Karimi-Jaberi & Barekat, 2010).
Interfacial Properties of Anionic Reverse Micelles : A study by Quintana et al. (2012) compared the interfacial properties of sodium bis(2-ethylhexyl) phosphate (NaDEHP) reverse micelles with those of sodium 1,4-bis(2-ethylhexyl) sulfosuccinate (AOT), highlighting the role of water-surfactant interactions. This research could inform applications in drug delivery systems or nanomaterial synthesis, where the manipulation of interfacial properties is crucial (Quintana, Falcone, Silber, & Correa, 2012).
properties
IUPAC Name |
sodium;2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H88N3O10PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-44(52)57-37-40(60-45(53)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-59-61(55,56)58-36-35-48-43(51)32-30-29-31-42-46-41(39-62-42)49-47(54)50-46;/h40-42,46H,3-39H2,1-2H3,(H,48,51)(H,55,56)(H2,49,50,54);/q;+1/p-1/t40-,41+,42+,46+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLHTNMJPDLJFU-DISIHPEUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H87N3NaO10PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677177 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
940.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl phosphate | |
CAS RN |
384835-54-5 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1502547.png)

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate](/img/structure/B1502552.png)
![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1502554.png)




![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl phosphate](/img/structure/B1502570.png)
![Sodium 2,3-dihydroxypropyl (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B1502572.png)
![2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate](/img/structure/B1502573.png)